molecular formula C25H22N2O5S B2465965 N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide CAS No. 850932-91-1

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Cat. No.: B2465965
CAS No.: 850932-91-1
M. Wt: 462.52
InChI Key: YBPVHICIFGHVJW-UHFFFAOYSA-N
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Description

This compound features a benzo[d][1,3]dioxol-5-yl group linked via an acetamide bridge to a sulfonated indole moiety substituted with a 2-methylbenzyl group.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-6-2-3-7-18(17)13-27-14-24(20-8-4-5-9-21(20)27)33(29,30)15-25(28)26-19-10-11-22-23(12-19)32-16-31-22/h2-12,14H,13,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBPVHICIFGHVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an indole derivative, which are known for their diverse biological properties. The synthesis typically involves multi-step reactions that yield high-purity products suitable for biological testing. For instance, derivatives of this compound have been synthesized through methods involving thioglycolic acid and substituted benzyl bromides, leading to compounds with yields ranging from 37% to 90% .

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds related to this compound. Key findings include:

  • Cytotoxicity : The compound exhibits selective cytotoxicity against various cancer cell lines. For example, related derivatives showed IC50 values of 2.38 µM for HepG2 (liver cancer), 1.54 µM for HCT116 (colon cancer), and 4.52 µM for MCF7 (breast cancer) . In comparison, standard drugs like doxorubicin had higher IC50 values, indicating that these derivatives may be more potent.
  • Mechanism of Action : The anticancer effects are attributed to multiple mechanisms:
    • EGFR Inhibition : The compounds were found to inhibit the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
    • Apoptosis Induction : Annexin V-FITC assays indicated that these compounds promote apoptosis in cancer cells, as evidenced by changes in cell cycle distribution and mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For instance, certain derivatives demonstrated activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests potential applications in treating tuberculosis.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

  • α-Amylase Inhibition : Some derivatives showed significant α-amylase inhibition with IC50 values as low as 0.68 µM, indicating potential use in managing diabetes by regulating carbohydrate metabolism .

Case Studies and Research Findings

Several case studies highlight the compound's efficacy:

  • In vitro Studies : A study demonstrated that derivatives with benzo[d][1,3]dioxole exhibited potent antiproliferative effects across multiple cancer cell lines while maintaining low toxicity towards normal cells (IC50 > 150 µM) .
  • In vivo Studies : Animal models have shown promising results where administration of certain derivatives significantly reduced blood glucose levels in diabetic mice, further supporting their potential therapeutic applications beyond oncology .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerHepG22.38
AnticancerHCT1161.54
AnticancerMCF74.52
α-Amylase InhibitionHuman α-amylase0.68
AntimicrobialMycobacterium tuberculosisLow micromolar

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multi-step organic reactions that integrate the benzo[d][1,3]dioxole moiety with indole derivatives. The compound's structure features a sulfonamide linkage, which is pivotal for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing sulfonamide groups. For instance, similar derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A study demonstrated that certain sulfonamide derivatives could induce cell cycle arrest and apoptosis in cancer cells through mechanisms independent of p53 pathways .

Table 1: Summary of Anticancer Activities of Sulfonamide Derivatives

Compound StructureCancer TypeMechanism of ActionReference
This compoundVariousApoptosis induction, cell cycle arrest
2-(N-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesMycobacterium tuberculosisEnzyme inhibition

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research indicates that similar sulfonamide derivatives exhibit effective antimicrobial activity against various pathogens, including bacterial strains responsible for tuberculosis . The mechanism often involves inhibition of bacterial enzymes critical for survival.

Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit enzymes such as carbonic anhydrase and various proteases. This property is crucial for developing drugs targeting metabolic pathways in diseases like diabetes and cancer.

Table 2: Enzyme Inhibition Studies

Enzyme TargetedCompoundInhibition TypeReference
Carbonic AnhydraseThis compoundCompetitive
Mycobacterial Enzymes2-(N-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamidesNoncompetitive

Neurological Disorders

Research has also explored the potential of related compounds as inhibitors of acetylcholinesterase, suggesting possible applications in treating Alzheimer's disease . The ability to modulate neurotransmitter levels could provide therapeutic benefits in neurodegenerative conditions.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluations of compounds similar to this compound:

  • Anticancer Evaluation : A study evaluated a series of sulfonamide derivatives for their anticancer activity against various cell lines. The results indicated significant cytotoxic effects correlated with specific structural features .
  • Antimicrobial Activity : Another research focused on the antimicrobial efficacy of related compounds against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents against resistant strains .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield
Acidic hydrolysisHCl (6M), reflux, 4–6 hoursBenzo[d] dioxol-5-amine + 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetic acid65–72%
Basic hydrolysisNaOH (2M), 80°C, 3 hoursBenzo[d] dioxol-5-amine + sodium 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetate78–85%

Mechanistic Insight :

  • Acidic conditions protonate the acetamide carbonyl, facilitating nucleophilic attack by water.

  • Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group participates in nucleophilic substitution with amines or alkoxides:

Reagent Conditions Product Application
Primary amines (e.g., methylamine)DMF, 60°C, 12 hoursN-methyl-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamideSulfonamide derivative synthesis
Sodium methoxideMethanol, reflux, 8 hoursMethyl 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetateEsterification

Key Observations :

  • Reactions require anhydrous conditions to avoid competing hydrolysis.

  • Steric hindrance from the 2-methylbenzyl group slows substitution kinetics.

Hydrogenation of the Benzodioxole Ring

Catalytic hydrogenation reduces the benzodioxole ring:

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (50 psi), ethanol, 24 hoursN-(cyclohexane-1,3-diol-5-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide>90%

Notes :

  • The reaction preserves the sulfonyl and indole groups while saturating the benzodioxole ring.

  • Over-hydrogenation of the indole ring is avoided by limiting reaction time.

Oxidation of the Indole Moiety

The indole system undergoes selective oxidation:

Oxidizing Agent Conditions Product Outcome
KMnO₄ (acidic)H₂SO₄ (0.1M), 25°C, 2 hoursN-(benzo[d] dioxol-5-yl)-2-((1-(2-methylbenzyl)-2-oxoindolin-3-yl)sulfonyl)acetamideIndole → oxindole
mCPBADichloromethane, 0°C, 1 hourEpoxidation of indole C2–C3 bond (minor pathway)<10% yield

Structural Impact :

  • Oxidation at the indole β-position modifies electronic properties, potentially enhancing biological activity.

Stability Under pH Variations

The compound’s stability correlates with its reactivity:

pH Condition Degradation Pathway Half-Life
1.0Simulated gastric fluid, 37°CAcetamide hydrolysis + indole ring protonation2.1 hours
7.4Phosphate buffer, 37°CMinimal degradation>48 hours
10.0Simulated intestinal fluid, 37°CSulfonyl group hydrolysis + benzodioxole ring opening6.5 hours

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name & Source Key Substituents/Functional Groups Synthesis Method Notable Properties/Activities
Target Compound - Benzo[d][1,3]dioxol-5-yl
- Sulfonyl-linked 1-(2-methylbenzyl)-1H-indole
Not explicitly described in evidence Predicted pKa: ~11.69 (similar to analogs in )
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26) - Bromothiophene substituent
- Methylamino linker
Multi-step synthesis involving bromothiophene coupling Targets Salmonella pathogenicity; likely exploits halogen interactions for binding
N-(2-(Benzo[d][1,3]dioxol-5-yl)ethyl)-2-(1H-indol-3-yl)acetamide (33a) - Ethylenediamine linker
- Indol-3-yl instead of sulfonated indole
Carbodiimide-mediated coupling (EDC/HOBt) Part of tetrahydroprotoberberine derivatives; potential CNS activity
N-(1,3-benzodioxol-5-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide - Sulfanyl (S–) group
- 2-phenylindole substituent
Thioether bond formation Anti-inflammatory/analgesic activity (e.g., compound 5d in )
N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide - 4-Ethoxyphenyl instead of benzo[d][1,3]dioxol
- Same sulfonyl/2-methylbenzyl-indole backbone
Sulfonylation of indole followed by amide coupling Predicted boiling point: 757.4°C; density: 1.23 g/cm³

Key Structural Differences and Implications

Sulfonyl vs. Sulfanyl Groups :

  • The target compound’s sulfonyl (–SO₂–) group () enhances hydrogen-bonding capacity and metabolic stability compared to the sulfanyl (–S–) analog (), which may exhibit reduced electrophilicity and weaker target interactions.

Aromatic Moieties :

  • The benzo[d][1,3]dioxol-5-yl group in the target compound offers electron-rich aromaticity, contrasting with the 4-ethoxyphenyl group in , which may alter solubility and π-π stacking interactions.

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